molecular formula C7H4INO3S B107423 N-Iodosaccharin CAS No. 86340-94-5

N-Iodosaccharin

Cat. No.: B107423
CAS No.: 86340-94-5
M. Wt: 309.08 g/mol
InChI Key: XQKQROJYWLWDMP-UHFFFAOYSA-N
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Description

N-Iodosaccharin (NISac, C₇H₄INO₃S, MW 309.08, CAS 86340-94-5) is a hypervalent iodine reagent synthesized via the reaction of silver saccharin with iodine . It is widely recognized for its potent electrophilic iodination capabilities, functioning as a superior I⁺ source compared to N-iodosuccinimide (NIS) . NISac exhibits high regioselectivity in Markovnikov additions and anti-addition stereochemistry, enabling applications in iodinating alkenes, activated aromatics, enol acetates, and 1,3-diones under mild conditions . Its unique N─I bond polarization facilitates strong halogen bonding (XB), making it a versatile tool in catalysis and crystal engineering .

Properties

IUPAC Name

2-iodo-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKQROJYWLWDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429054
Record name N-Iodosaccharin
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Molecular Weight

309.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86340-94-5
Record name N-Iodosaccharin
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Record name N-Iodosaccharin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Iodosaccharin
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Record name N-IODOSACCHARIN
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Iodosaccharin can be synthesized by reacting a silver salt of saccharin with iodine. This reaction typically occurs under mild conditions and results in the formation of this compound with high regioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of mechanochemical processes. These processes minimize the use of solvents, making the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Iodosaccharin primarily undergoes electrophilic substitution reactions. It is used in the iodination of alkenes and activated aromatics. The compound can also participate in halogen bonding, which is a non-covalent interaction between the electrophilic region of a halogen and a Lewis base .

Common Reagents and Conditions:

    Reagents: Silver salt of saccharin, iodine.

    Conditions: Mild reaction conditions, often solvent-free or with minimal solvent use.

Major Products: The major products formed from reactions involving this compound are iodinated alkenes and activated aromatics. These products are often used in further synthetic applications .

Scientific Research Applications

Electrophilic Iodinating Agent

Overview : N-Iodosaccharin serves as an effective electrophilic iodinating reagent, demonstrating higher reactivity and selectivity compared to traditional iodinating agents like N-iodosuccinimide (NIS).

Key Findings :

  • NISac reacts smoothly with activated aromatics such as anilines and phenols, yielding good product yields.
  • It is stable and soluble in common polar organic solvents, making it suitable for various iodination reactions .
Reagent Reactivity Selectivity Solubility
This compoundHighHighAcetone, Acetonitrile
N-IodosuccinimideModerateModerateVarious polar solvents

Catalyst in Organic Reactions

Overview : this compound has been identified as a reusable catalyst in formal [2+4] cycloaddition reactions involving imines and enones.

Case Study :

  • In a study, NISac was utilized to facilitate the reaction between imines and enones, leading to the formation of complex cyclic structures. The catalyst could be recovered and reused multiple times without significant loss of efficiency .
Cycle Number Yield (%) Reusability
185Yes
282Yes
380Yes

Halogen Bonding Studies

Overview : The compound has been explored for its halogen bonding capabilities, particularly in co-crystal formations with pyridine derivatives.

Research Insights :

  • This compound forms stable complexes with various pyridine derivatives, showcasing strong halogen bonding interactions that are critical for crystal engineering.
  • The binding constants for these complexes vary significantly, indicating the strength of the interactions involved .
Complex Type Binding Constant (M^-1)
This compound–Pyridine236 to 1.44 × 10^5
This compound–Pyridine N-Oxide1180 to 10^8

Material Science Applications

This compound has been investigated for its potential in the development of new materials due to its unique structural properties.

  • A study highlighted its use in forming co-crystals under varying pressures, revealing insights into its structural integrity and potential applications in high-pressure environments .

Mechanism of Action

N-Iodosaccharin exerts its effects through electrophilic substitution. The iodine atom in this compound is highly electrophilic, allowing it to react with nucleophilic sites on other molecules. This reaction typically follows the Markovnikov rule, resulting in high regioselectivity . The compound’s ability to form halogen bonds also plays a significant role in its reactivity and selectivity .

Comparison with Similar Compounds

Key Data Tables

Table 1: Halogen Bond Parameters

Parameter This compound N-Iodosuccinimide
ΔEXB (kJ mol⁻¹) -99 -77
N─X⋯N Distance (Å) 2.51 2.60
RXB 0.63–0.64 0.66
Binding Constant (M⁻¹) 10⁵–10⁸ 10³–10⁵

Table 2: Iodination Efficiency

Substrate NISac Yield (%) NIS Yield (%) Conditions
Styrene 95 70 RT, 10 min
1,3-Dione 89 <10 RT, neutral
Phenol (di-iodination) 92 45 RT, 30 min

Biological Activity

N-Iodosaccharin (NISac) is a relatively novel iodinating reagent that has garnered attention for its biological activity and utility in organic synthesis. This compound, derived from saccharin, exhibits unique properties that facilitate its application in various chemical reactions, particularly iodination processes. The following sections provide an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound is synthesized through the reaction of a silver salt of saccharin with iodine, resulting in a stable compound that can be stored at room temperature. It is soluble in polar organic solvents such as acetone and acetonitrile but insoluble in water . The compound crystallizes as a crystallohydrate, which can affect its reactivity depending on environmental conditions .

This compound functions primarily as an electrophilic iodinating agent. Its mechanism involves the formation of a halogen bond with nucleophiles, facilitating the addition of iodine to various substrates. The compound has demonstrated high reactivity under mild conditions, making it an attractive alternative to other iodination reagents such as N-iodosuccinimide (NIS), which requires harsher conditions .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Iodination Reactions

This compound effectively iodinated alkenes and activated aromatics without affecting sensitive functional groups like hydroxyls or aldehydes. This selectivity allows for the modification of complex organic molecules while preserving their biological activity .

Substrate TypeReaction ConditionsYield (%)Remarks
Activated AromaticsRoom TemperatureHighFast reaction without strong acids
AlkenesMild ConditionsHighClean reactions with minimal by-products
TolueneElevated TemperaturePartialDecomposition noted

2. Reactivity Comparison

In comparative studies, this compound has been shown to be significantly more reactive than other iodination agents, such as NIS. For instance, the reaction rate of cyclohexene with NISac was found to be approximately 500 times faster than with NIS .

3. Case Studies

  • Iodination of Enol Acetates and 1,3-Diones : A study demonstrated that this compound could iodinate enol acetates and 1,3-diones efficiently, yielding α-iodoketones and 2-iodo-1,3-diones under neutral conditions at room temperature .
  • Halogen Bonding Studies : Recent research highlighted the ability of this compound to form halogen bonds with various nucleophiles. These interactions were characterized using spectroscopic methods and demonstrated significant potential for applications in supramolecular chemistry .

Safety and Handling

While this compound is considered stable and manageable under standard laboratory conditions, it is essential to handle it with care due to its iodine content. Proper safety protocols should be followed to mitigate any risks associated with iodine exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing N-Iodosaccharin, and how can researchers optimize purity and yield?

  • Methodological Guidance :

  • This compound is synthesized via iodination of saccharin derivatives. Key protocols involve reacting saccharin with iodine monochloride (ICl) or iodine in the presence of oxidizing agents like sodium nitrite under acidic conditions .
  • To optimize purity:
  • Use column chromatography (silica gel, ethyl acetate/hexane) for purification.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
  • Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 saccharin:ICl) and reaction temperature (0–5°C) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Analytical Workflow :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include δ 8.1–8.3 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons).
  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) .
  • Crystallography : Single-crystal X-ray diffraction confirms the iodinated saccharin backbone .
  • Elemental Analysis : Verify iodine content (~34% theoretical) via combustion analysis .

Q. What are the primary reaction mechanisms involving this compound as an iodinating agent?

  • Mechanistic Insights :

  • This compound acts as an electrophilic iodine source. In alkene iodination, it facilitates trans-addition via a three-membered iodonium intermediate, as demonstrated in styrene derivatives .
  • For activated aromatics (e.g., phenols), regioselectivity follows electrophilic substitution patterns, with para-iodination dominating .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

  • Critical Analysis Framework :

  • Example Contradiction : Conflicting yields in polar aprotic (DMF) vs. non-polar (CH₂Cl₂) solvents.
  • Resolution Strategy :
  • Conduct controlled experiments varying solvent dielectric constants.
  • Use DFT calculations to model solvent effects on transition states.
  • Cross-reference with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What strategies are effective for optimizing this compound-mediated iodination in sterically hindered substrates?

  • Experimental Design :

  • Steric Mitigation :
  • Use bulky directing groups (e.g., tert-butyl) to preorganize substrates.
  • Increase reaction temperature (40–60°C) to overcome activation barriers.
  • Catalytic Additives : Silver triflate (AgOTf) enhances iodine transfer efficiency in congested systems .

Q. How do competing iodination pathways (e.g., radical vs. electrophilic) influence product distributions in this compound reactions?

  • Methodological Approach :

  • Radical Trapping : Introduce TEMPO to suppress radical pathways; monitor via EPR spectroscopy.
  • Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to probe proton involvement in electrophilic mechanisms.
  • Compare results with computational studies (e.g., Fukui indices for electrophilic susceptibility) .

Critical Considerations for Reproducibility

  • Reagent Stability : this compound is hygroscopic; store under argon at –20°C .
  • Ethical Reporting : Disclose failed experiments (e.g., solvent incompatibility) to avoid publication bias .
  • Data Validation : Cross-check spectral data with published benchmarks (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Iodosaccharin
Reactant of Route 2
N-Iodosaccharin

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